

# A Comparative Analysis of Suxibuzone and Phenylbutazone Palatability in Equine Medicine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Suxibuzone**

Cat. No.: **B1682836**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The oral administration of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain management in equine practice. However, the efficacy of these treatments is fundamentally linked to their acceptance and consumption by the horse. This guide provides a comparative analysis of the palatability of two commonly prescribed NSAIDs, **suxibuzone** and phenylbutazone, supported by experimental data to inform formulation development and clinical selection.

## Executive Summary

**Suxibuzone**, a prodrug of phenylbutazone, generally exhibits superior or equivalent palatability compared to phenylbutazone in horses.<sup>[1][2][3][4]</sup> Multiple studies have demonstrated that **suxibuzone** formulations are more readily accepted by horses when mixed with feed, a critical factor for ensuring consistent and accurate dosing. While some formulations of phenylbutazone show comparable palatability to **suxibuzone**, others are significantly less palatable.<sup>[5]</sup> This suggests that formulation plays a key role in the acceptance of phenylbutazone. **Suxibuzone**'s conversion to phenylbutazone after absorption offers a therapeutic alternative with potentially improved administration compliance.

## Quantitative Data Comparison

The following table summarizes the results from key comparative studies on the palatability and acceptability of **suxibuzone** and phenylbutazone formulations in horses.

| Study                          | Drug Formulations Compared                                                                             | Key Findings                                                                                                                                                                                                                                                                                                                                                         |
|--------------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sabate et al. (2009)           | - Suxibuzone (SBZ)-<br>Phenylbutazone (PBZ)                                                            | Product acceptability was significantly higher in the suxibuzone group (96.1%) compared to the phenylbutazone group (77.2%; $P = 0.001$ ).                                                                                                                                                                                                                           |
| Veterinary Therapeutics (2008) | - Suxibuzone: Danilon<br>Equidos- Phenylbutazone:<br>Equipalazone Powder-<br>Phenylbutazone: Pro-Dynam | No statistically significant difference in consumption of treated feed and palatability scores between Danilon Equidos (suxibuzone) and Equipalazone Powder (phenylbutazone). Pro-Dynam (phenylbutazone) was found to be significantly less palatable, with significantly less consumption of treated feed compared to both Danilon Equidos and Equipalazone Powder. |

## Experimental Protocols

The assessment of drug palatability in horses relies on structured experimental designs to ensure objective and reproducible results. The following protocols are based on the methodologies employed in the cited studies.

### Study Design: Three-Period Crossover Palatability Assessment

This protocol is adapted from the study published in Veterinary Therapeutics (2008).

- Subjects: A cohort of healthy adult horses (n=18 in the cited study) are used. Animals are housed individually to allow for accurate monitoring of feed intake.
- Treatments: Three different top-dress NSAID formulations are evaluated:
  - Treatment A: Phenylbutazone formulation 1 (e.g., Equipalazone Powder)
  - Treatment B: Phenylbutazone formulation 2 (e.g., Pro-Dynam)
  - Treatment C: **Suxibuzone** formulation (e.g., Danilon Equidos)
- Procedure:
  - The study follows a three-period, crossover design. This means each horse receives each of the three treatments over three separate periods.
  - Each treatment period consists of administering the designated drug formulation mixed with a standard concentrate feed once daily for a set number of days.
  - A "washout" period is observed between each treatment period to prevent carry-over effects.
  - The amount of feed consumed within a specified timeframe is recorded.
- Data Collection and Analysis:
  - Feed Consumption: The percentage of treated feed consumed is calculated.
  - Palatability Scoring: A scoring system is used to assess the horse's willingness to eat the medicated feed. This can include measures of initial interest and overall consumption. An example of a scoring system is as follows:
    - Initial Interest: 0 = No interest/aversion, 1 = Initially interested then stops, 2 = Eats readily.
    - Powder Consumption: 0 = Majority remaining, 1 = 25-50% remaining, 2 = Traces visible, 3 = No powder visible.

- Overall Palatability: 0 = Not palatable, 1 = Moderately palatable, 2 = Palatable.
- Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA for crossover design) to determine if there are significant differences in palatability between the treatments.

## Study Design: Multicentre, Randomized, Blinded Field Study

This protocol is based on the study by Sabate et al. (2009).

- Subjects: A large population of lame horses (n=155 in the cited study) from multiple veterinary practices are enrolled.
- Treatments:
  - **Suxibuzone** administered orally with feed.
  - Phenylbutazone administered orally with feed.
- Procedure:
  - The study is a multicentre, controlled, randomized, and double-blinded clinical trial.
  - Horses are randomly assigned to receive either **suxibuzone** or phenylbutazone at equivalent therapeutic dosages.
  - The drugs are administered by the horse owners or caretakers by mixing with a small amount of feed.
- Data Collection and Analysis:
  - Product Acceptability: Product ingestion is checked daily by the owner/caretaker and recorded. Acceptability is determined by the willingness of the horse to consume the medicated feed.
  - Statistical Analysis: The percentage of horses in each group that readily consumed the medication is calculated and compared using statistical tests (e.g., Chi-squared test) to

identify any significant differences in acceptability.

## Visualizations

### Experimental Workflow for Palatability Assessment





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. vettimes.co.uk [vettimes.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Multicentre, controlled, randomised and blinded field study comparing efficacy of suxibuzone and phenylbutazone in lame horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. VetFolio [vetfolio.com]
- To cite this document: BenchChem. [A Comparative Analysis of Suxibuzone and Phenylbutazone Palatability in Equine Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682836#comparative-study-on-the-palatability-of-suxibuzone-and-phenylbutazone]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)